YYA-021 is a small molecule identified as a CD4 mimetic, which plays a crucial role in inhibiting the entry of Human Immunodeficiency Virus (HIV) into host cells. By competitively blocking the interaction between the viral envelope glycoprotein gp120 and the CD4 receptor on T cells, YYA-021 demonstrates potential as an antiviral agent against HIV. Its structure and mechanism of action contribute to its efficacy in reducing HIV infection rates.
YYA-021 is classified as an antiviral compound, specifically targeting HIV. It has been synthesized and characterized in various studies, with its development being supported by research into structure-activity relationships (SAR) that have identified it as a lead compound with high potency and low cytotoxicity . The compound is cataloged under CAS number 144217-65-2, indicating its recognized status in chemical databases .
YYA-021's molecular structure can be characterized by its distinct functional groups that facilitate its interaction with the CD4 receptor. Key data about its structure includes:
The precise three-dimensional conformation of YYA-021 aids in its binding affinity to the CD4 receptor, a critical factor in its mechanism of action against HIV .
YYA-021 undergoes specific chemical reactions that enhance its antiviral properties:
The mechanism of action of YYA-021 is centered on its role as a CD4 mimetic:
YYA-021 exhibits several notable physical and chemical properties:
Relevant analyses include spectroscopic methods such as NMR and mass spectrometry to confirm purity and structural integrity during synthesis .
YYA-021 has potential applications primarily in scientific research and therapeutic development:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 35154-48-4
CAS No.: